molecular formula C13H14FNO B8513899 2-Fluoro-6-(cyclopentylmethoxy)benzonitrile

2-Fluoro-6-(cyclopentylmethoxy)benzonitrile

Cat. No.: B8513899
M. Wt: 219.25 g/mol
InChI Key: HNLSNVALNAECES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(cyclopentylmethoxy)benzonitrile is a useful research compound. Its molecular formula is C13H14FNO and its molecular weight is 219.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

2-(cyclopentylmethoxy)-6-fluorobenzonitrile

InChI

InChI=1S/C13H14FNO/c14-12-6-3-7-13(11(12)8-15)16-9-10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,9H2

InChI Key

HNLSNVALNAECES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60%; 349 mg; 8.7 mmol) was suspended in DMF (3 mL) and cooled to 0° C. under inert atmosphere. Cyclopentylmethanol (0.79 mL; 7.3 mmol) was added dropwise to the sodium hydride mixture. The solution was allowed to warm to room temperature and stirred for 20 minutes. The solution was then added dropwise to a solution of 2,6-difluorobenzonitrile (1.03 g; 7.4 mmol) in DMF (3 mL) cooled to 0° C. The mixture was allowed to warm to room temperature and stirred for 4 hours. The solution was poured over 50 mL of cooled water and extracted with ethyl acetate and solvent removed. Purification by column chromatography (5% ethyl acetate/hexane) yielded 1.66 grams of 2-fluoro-6-(cyclopentylmethoxy)benzonitrile.
Quantity
349 mg
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

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